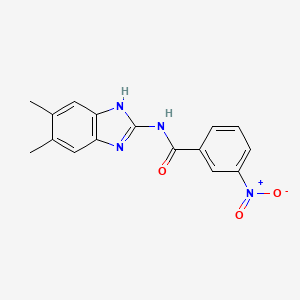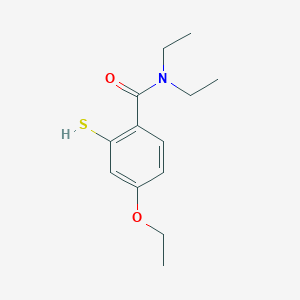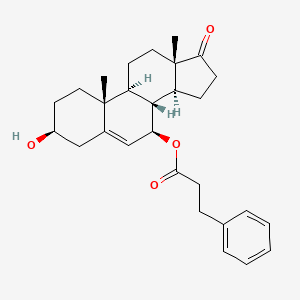![molecular formula C17H12BrNO5S B14241333 1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate CAS No. 251441-70-0](/img/structure/B14241333.png)
1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate is an organic compound that features a bromophenyl group, a sulfanyl linkage, and a nitrobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate typically involves a multi-step process. One common route includes the following steps:
Formation of the bromophenyl sulfanyl intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate electrophile to form the bromophenyl sulfanyl intermediate.
Condensation with a ketoester: The intermediate is then reacted with a ketoester under basic conditions to form the desired 1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl moiety.
Esterification with 4-nitrobenzoic acid: Finally, the product is esterified with 4-nitrobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate depends on its interaction with specific molecular targets. The bromophenyl and nitrobenzoate groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the sulfanyl and ketoester groups.
4-Nitrophenyl 4-nitrobenzoate: Contains nitro groups but lacks the bromophenyl and sulfanyl groups.
Uniqueness
1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromophenyl and nitrobenzoate groups allows for diverse interactions with biological targets, making it a versatile compound for research applications.
Propiedades
Número CAS |
251441-70-0 |
|---|---|
Fórmula molecular |
C17H12BrNO5S |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
[1-(4-bromophenyl)sulfanyl-3-oxobut-1-en-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C17H12BrNO5S/c1-11(20)16(10-25-15-8-4-13(18)5-9-15)24-17(21)12-2-6-14(7-3-12)19(22)23/h2-10H,1H3 |
Clave InChI |
MNAWBAXBULLOGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CSC1=CC=C(C=C1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)


![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)


![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)

![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)

![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)

